molecular formula C23H31FN4 B6020227 9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane

9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B6020227
M. Wt: 382.5 g/mol
InChI Key: TZUSPBVWMFUMCC-UHFFFAOYSA-N
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Description

9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the fluorophenyl and trimethylpyrazinyl groups. Common reagents used in these steps include organometallic compounds, halogenated precursors, and catalysts to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenated compounds. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4

    Chemistry: As a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different substituents.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, which may share some chemical properties.

    Pyrazine Derivatives: Compounds with the pyrazine ring, which may exhibit similar biological activities.

Uniqueness

What sets 9-[(4-Fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane apart is its combination of the spirocyclic core with fluorophenyl and trimethylpyrazinyl groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

9-[(4-fluorophenyl)methyl]-2-[(3,5,6-trimethylpyrazin-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4/c1-17-18(2)26-22(19(3)25-17)14-28-12-10-23(16-28)9-4-11-27(15-23)13-20-5-7-21(24)8-6-20/h5-8H,4,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUSPBVWMFUMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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